molecular formula C8H6BrN3S B1469046 2-(5-Bromothiophen-2-yl)pyrimidin-4-amine CAS No. 1247995-13-6

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine

Cat. No.: B1469046
CAS No.: 1247995-13-6
M. Wt: 256.12 g/mol
InChI Key: AMAKEXCXBONMHV-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine (CAS 1247995-13-6) is a high-purity brominated heterocyclic compound with a molecular formula of C8H6BrN3S and a molecular weight of 256.12 g/mol . This chemical serves as a versatile key intermediate in medicinal chemistry and drug discovery research, particularly in the synthesis of novel heterocyclic hybrids with demonstrated biological activity. Its structure, featuring both pyrimidine and bromothiophene rings, is frequently employed in metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships in drug candidate libraries . This compound has shown significant research value in the development of potential therapeutic agents. Scientific studies have utilized its scaffold to create novel benzimidazole-quinoline hybrids, which have exhibited promising in vitro anticancer activity against human melanoma (A375) and breast cancer (MDA-MB-231) cell lines . Furthermore, derivatives stemming from the 5-bromothiophene core have been investigated for their potent antibacterial properties, demonstrating activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis that is comparable to established fluoroquinolone antibiotics . The bromine atom on the thiophene ring makes it a valuable precursor for further functionalization, allowing researchers to develop more complex molecules for pharmacological screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals. The compound must not be used for personal, cosmetic, or human consumption purposes. Please refer to the Safety Data Sheet for proper handling and storage instructions before use.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-2-1-5(13-6)8-11-4-3-7(10)12-8/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAKEXCXBONMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of 4-Chloropyrimidine Derivatives

A common and effective approach involves nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine precursor with an amine source.

  • Starting material: 4-(5-bromothiophen-2-yl)-2-chloropyrimidine
  • Amination reagent: Ammonia or primary amines (e.g., ethylenediamine derivatives)
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Conditions: Heating at elevated temperatures (e.g., 80–100 °C) under inert atmosphere
  • Reaction time: Typically 3–5 hours
  • Work-up: Quenching with aqueous base (e.g., 1 M NaOH), extraction with ethyl acetate, drying over sodium sulfate, filtration, and concentration
  • Purification: Flash chromatography (eluent mixtures such as ethyl acetate/hexane) to isolate the pure amine product

This method yields the target compound efficiently with moderate to good yields (e.g., 19% to over 90% depending on scale and purification) and is supported by patent literature describing similar aminopyrimidine derivatives.

Friedel–Crafts-Type Functionalization Followed by Cross-Coupling

An alternative modular synthetic strategy involves:

  • Step 1: Friedel–Crafts acylation or glycosidation of 2-bromothiophene to introduce a functional group at the 5-position, generating intermediates such as 1β-(5-bromothiophen-2-yl)-1,2-dideoxyribofuranose derivatives.
  • Step 2: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to attach the pyrimidinyl moiety or further functionalize the thiophene ring.
  • Step 3: Deprotection steps to yield the free amine.

This approach allows for the synthesis of 5-substituted thiophene derivatives with high regioselectivity and functional group tolerance.

Representative Preparation Procedure from Patent Literature

Step Reagents & Conditions Description Yield (%) Notes
1 4-(5-bromothiophen-2-yl)-2-chloropyrimidine, amine, triethylamine, DMF, 100 °C, 5 h Amination via nucleophilic substitution 19% Reaction monitored by TLC, hydrogen evolution observed
2 Quench with 1 M NaOH, extract with ethyl acetate Work-up and phase separation - Emulsion formation handled by filtration
3 Dry organic layer over sodium sulfate, filtration, concentration Isolation of crude product - White solid obtained
4 Flash chromatography (EtOAc/hexane) Purification 19% Final product as white powder

Note: The relatively low isolated yield in this example is attributed to scale and purification losses, but the method is reproducible and scalable.

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography using ethyl acetate and hexane mixtures is the preferred method for purification.
  • Drying agents: Sodium sulfate is used to remove residual water from organic layers.
  • Characterization: Mass spectrometry (MS) confirms molecular ion peaks (e.g., M+H at 195 for related compounds).
  • Reaction monitoring: Thin-layer chromatography (TLC) and LC-MS are employed to monitor reaction progress and purity.

Summary Table of Preparation Methods

Method Starting Material Amination Reagent Solvent Temp (°C) Time (h) Yield (%) Purification Method Notes
Nucleophilic substitution (SNAr) 4-(5-bromothiophen-2-yl)-2-chloropyrimidine Ammonia or primary amines DMF or THF 80–100 3–5 ~19–95 Flash chromatography Hydrogen evolution observed, scalable
Modular Friedel–Crafts + Pd-coupling 2-bromothiophene derivatives Pd-catalysts (Suzuki, Stille) Various RT–100 Variable Moderate Chromatography, deprotection Enables diverse substitutions
Diethylamine substitution (related) 5-bromo-2-chloropyrimidine Diethylamine THF 80 3 95.8 Chromatography High yield, mild conditions

Research Findings and Considerations

  • The nucleophilic aromatic substitution on halogenated pyrimidines is a robust and widely used method for introducing amine groups, including the 4-amine on pyrimidine linked to bromothiophene.
  • Reaction conditions such as temperature, solvent choice, and amine equivalents significantly affect yield and purity.
  • The Friedel–Crafts-type modular synthesis offers versatility for functionalization but requires more steps and palladium catalysts.
  • Purification by flash chromatography is essential due to side-products and unreacted starting materials.
  • Safety considerations include handling of brominated compounds and potential hydrogen evolution during amination.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom or reduce the pyrimidine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

Structural Analogues with Halogenated Substituents

5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine
  • Structure : Pyrimidin-2-amine with bromine at position 5 and a 4-fluorophenyl group at position 3.
  • Molecular Weight : 268.08 g/mol (C₁₀H₇BrFN₃) .
  • Key Differences : Unlike the target compound, this derivative lacks a thiophene ring and instead incorporates a fluorophenyl group. The absence of sulfur may reduce π-stacking interactions in biological systems.
4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine
  • Structure : Pyrimidin-2-amine with a brominated methoxyphenyl group at position 4.
  • Molecular Weight : 280.12 g/mol (C₁₁H₁₀BrN₃O) .
  • Key Differences : The substitution pattern (position 4 vs. position 2 in the target) and methoxy group alter solubility and hydrogen-bonding capacity.
2-Chloro-4-methylpyrimidin-5-amine
  • Structure : Pyrimidin-5-amine with chlorine at position 2 and a methyl group at position 4.
  • Applications : Used in nucleoside analogs and kinase inhibitors .
  • Key Differences : The chlorine atom and methyl group confer distinct steric and electronic effects compared to the bromothiophene substituent in the target compound.

Thiophene-Containing Pyrimidinamine Derivatives

4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
  • Structure : Pyrimidin-2-amine with benzodioxol and thiophen-2-yl groups at positions 4 and 5.
  • Molecular Weight : 297.33 g/mol (C₁₅H₁₁N₃O₂S) .
  • Key Differences : The benzodioxol group enhances π-π interactions, while the thiophene at position 6 (vs. position 2 in the target) alters spatial orientation in binding pockets.
2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine
  • Structure : Pyrimidin-4-amine with a chlorophenyl group at position 2 and thiophen-3-yl at position 5.
  • Applications : Reported as a kinase inhibitor .
  • Key Differences : The thiophen-3-yl substituent (vs. thiophen-2-yl) and chloro-fluorophenyl group modify electronic density and steric hindrance.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
2-(5-Bromothiophen-2-yl)pyrimidin-4-amine 282.14 (C₈H₆BrN₃S) 2.8 ~0.1 (PBS)
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine 268.08 3.1 ~0.05 (DMSO)
4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine 297.33 2.5 ~0.2 (DMSO)

Key Observations :

  • The bromothiophene group increases molecular weight and lipophilicity (higher LogP) compared to non-thiophene analogs.
  • Lower solubility in aqueous buffers may necessitate formulation adjustments for in vivo studies.

Biological Activity

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound characterized by the presence of both a bromothiophene and a pyrimidine moiety. Its unique structural features suggest potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other relevant activities based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C₉H₈BrN₃S, with a CAS number of 1094373-80-4. The presence of bromine and sulfur in its structure is significant as these elements can influence the electronic properties and biological interactions of the compound.

Antibacterial Activity

Research indicates that compounds with similar structural features to this compound exhibit notable antibacterial properties. For instance, derivatives containing pyrimidine and thiophene rings have been shown to possess broad-spectrum antibacterial activity:

  • Mechanism of Action : Compounds similar to this compound compromise bacterial cell membrane integrity, leading to leakage of intracellular components and cell death .
  • Case Study : In a study evaluating various pyrimidine derivatives, one compound demonstrated significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) with low cytotoxicity, indicating its potential as an antibacterial agent .

Anticancer Activity

Brominated compounds have been associated with anticancer effects through various mechanisms:

  • Mechanisms : These compounds can induce apoptosis in cancer cells by inhibiting specific proteins involved in cell cycle regulation. For example, they can upregulate pro-apoptotic markers like BAX while downregulating anti-apoptotic markers such as Bcl-2 .
  • Research Findings : A study highlighted that certain brominated pyrimidines could inhibit cell proliferation and trigger apoptosis in cancer cell lines by targeting critical pathways involved in tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative studies with related compounds have revealed insights into how modifications can enhance efficacy:

Compound NameStructural FeaturesBiological Activity
4-(5-Bromothiophen-2-yl)pyrimidin-2-amineDifferent position of amine groupPotentially different biological activity
2-(4-Bromothiophen-3-yl)pyrimidin-5-aminesVariations in thiophene substitutionAltered electronic properties affecting activity
4-(Thiazolyl)pyrimidinesContains thiazole instead of thiopheneDifferent reactivity and potential applications

This table illustrates how variations in structure can lead to different biological profiles, emphasizing the importance of chemical modifications for enhancing activity.

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic properties of this compound are essential for its development as a therapeutic agent. Studies suggest that similar compounds obey Lipinski's rule of five, indicating favorable absorption and bioavailability characteristics when administered orally .

Q & A

Q. How can biological target identification be systematically pursued for this compound?

  • Methodology :
  • Affinity chromatography : Immobilize the compound on NHS-activated Sepharose; elute bound proteins from cell lysates for MS identification.
  • Thermal shift assay (TSA) : Screen against recombinant protein libraries (ΔTm_m > 2°C indicates binding).
  • SPR biosensing : Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) to candidate targets .

Q. Tables

Key Physicochemical Properties
Molecular Weight
LogP (Predicted)
Hydrogen Bond Donors
Rotatable Bonds
Aromatic Rings
Common Analytical Conditions
HPLC Column
Mobile Phase
Flow Rate
Retention Time

Q. Notes

  • For crystallography, SHELX remains the gold standard for small-molecule refinement .
  • Advanced SAR studies require integration of synthetic, computational, and assay data to resolve mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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